molecular formula C14H10BrF2NO2 B1529000 Benzyl (5-bromo-2,3-difluorophenyl)carbamate CAS No. 1820684-77-2

Benzyl (5-bromo-2,3-difluorophenyl)carbamate

Cat. No. B1529000
CAS RN: 1820684-77-2
M. Wt: 342.13 g/mol
InChI Key: CWZFFXRPVFUSPM-UHFFFAOYSA-N
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Description

Benzyl (5-bromo-2,3-difluorophenyl)carbamate is a carbamate derivative . It has a molecular weight of 342.14 and its IUPAC name is benzyl (5-bromo-2,3-difluorophenyl)carbamate .


Molecular Structure Analysis

The molecular formula of Benzyl (5-bromo-2,3-difluorophenyl)carbamate is C14H10BrF2NO2 . The InChI code for this compound is 1S/C14H10BrF2NO2/c15-10-6-11(16)13(17)12(7-10)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) .

Scientific Research Applications

Synthesis and Chemical Properties

Benzyl (5-bromo-2,3-difluorophenyl)carbamate is involved in various synthetic processes. It is used in the synthesis of acylthioureas, which have been tested for their interaction with bacterial cells and show significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). Additionally, this compound plays a role in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which is effective for forming piperidine derivatives (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

Antimicrobial Applications

Synthesis of benzofuran aryl ureas and carbamates, including those derived from benzyl (5-bromo-2,3-difluorophenyl)carbamate, shows promise in antimicrobial applications. These compounds have been characterized and screened for antimicrobial activities, suggesting their potential in developing novel antimicrobial agents (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

Photophysical and Computational Studies

In the field of photophysical and computational studies, this compound is used to synthesize colorless solids like benzodiazaboroles, which exhibit intense blue luminescence. These borylated systems are studied for their molecular structures and spectroscopic properties, contributing to the understanding of their photophysical behavior (Weber, Halama, Werner, Hanke, Böhling, Chrostowska, Dargelos, Maciejczyk, Raza, Stammler, & Neumann, 2010).

Photolabile Properties

Benzyl (5-bromo-2,3-difluorophenyl)carbamate derivatives are also explored for their photolabile properties. These derivatives, especially of 3′,5′-dimethoxybenzoin, demonstrate potential in flash photolysis, generating carbamate anion in a heterolytic process and facilitating the liberation of amines at a controlled rate (Papageorgiou & Corrie, 1997).

Catalytic Applications

In catalysis, benzyl (5-bromo-2,3-difluorophenyl)carbamate is part of the development of efficient catalyst systems. For example, it has been used in the synthesis of 3,5-bis(perfluorooctyl)benzyltriethylammonium bromide, a versatile phase-transfer catalyst that shows efficacy in various reactions and is easily recoverable (Pozzi, Mihali, Foschi, Penso, Quici, & Fish, 2009).

properties

IUPAC Name

benzyl N-(5-bromo-2,3-difluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO2/c15-10-6-11(16)13(17)12(7-10)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZFFXRPVFUSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC(=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (5-bromo-2,3-difluorophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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